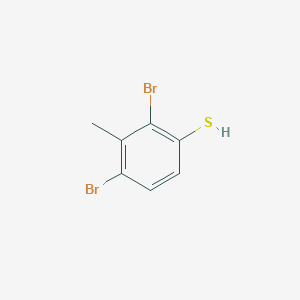
2,4-Dibromo-3-methylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3-methylbenzenethiol is an organosulfur compound with the molecular formula C7H6Br2S It is a derivative of benzenethiol, where two bromine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-methylbenzenethiol typically involves the bromination of 3-methylbenzenethiol. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes:
Friedel-Crafts Alkylation: Introduction of the methyl group to the benzene ring.
Bromination: Selective bromination at the 2nd and 4th positions.
Thiolation: Introduction of the thiol group.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3-methylbenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the bromine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted benzenethiols.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of 3-methylbenzenethiol.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-3-methylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromothiophenol: Similar structure but lacks the methyl group.
3-Methylbenzenethiol: Lacks the bromine substituents.
2,4-Dibromophenol: Similar bromination pattern but with a hydroxyl group instead of a thiol group.
Uniqueness
2,4-Dibromo-3-methylbenzenethiol is unique due to the presence of both bromine atoms and a methyl group on the benzene ring, along with the thiol group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1349709-07-4 |
|---|---|
Fórmula molecular |
C7H6Br2S |
Peso molecular |
282.00 g/mol |
Nombre IUPAC |
2,4-dibromo-3-methylbenzenethiol |
InChI |
InChI=1S/C7H6Br2S/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
Clave InChI |
YLTMQZHFKJEZFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Br)S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



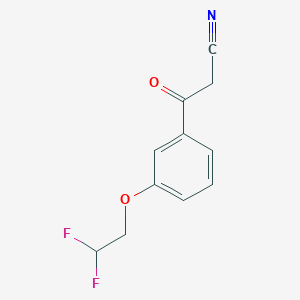
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)

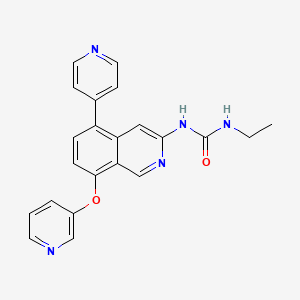
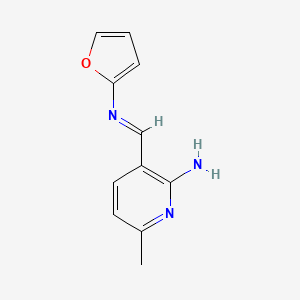
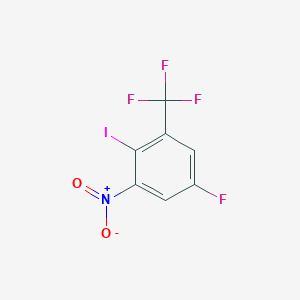
![3-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854990.png)

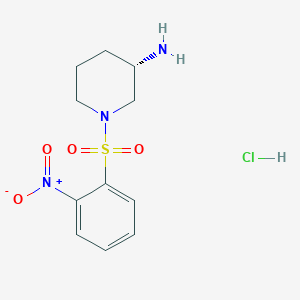
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide](/img/structure/B12855001.png)
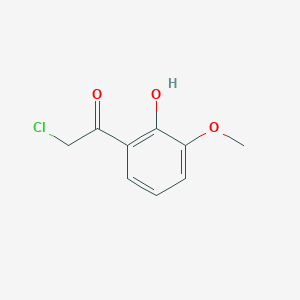
![Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12855004.png)
![7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B12855022.png)
